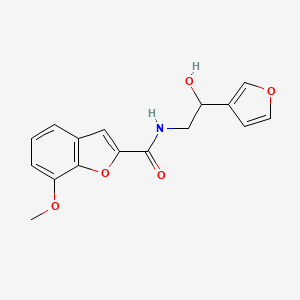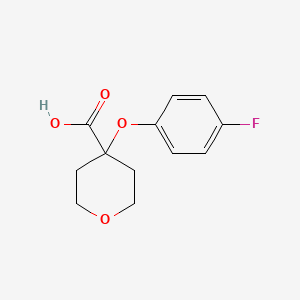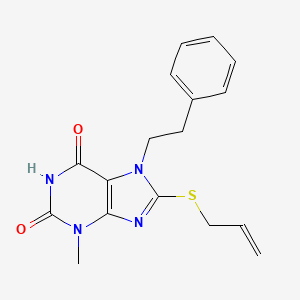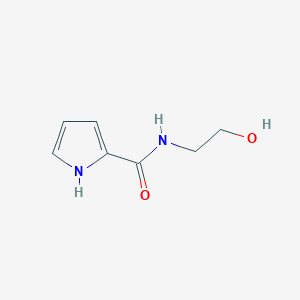
N-(2-hydroxyethyl)-1H-pyrrole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-hydroxyethyl)-1H-pyrrole-2-carboxamide, also known as CEP-68, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. This compound has shown promising results in preclinical studies and is currently being investigated for its mechanism of action and potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of N-(2-hydroxyethyl)-1H-pyrrole-2-carboxamide is not fully understood, but it is thought to involve the inhibition of a protein called heat shock protein 90 (HSP90). HSP90 is a chaperone protein that is involved in the folding and stabilization of many other proteins, including those that are important for cancer cell growth and survival. By inhibiting HSP90, this compound may disrupt the function of these other proteins, leading to cancer cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in cancer cells. It has been found to decrease the expression of several proteins that are important for cancer cell growth and survival, including Akt, HER2, and HIF-1α. In addition, this compound has been shown to induce the expression of several genes that are involved in apoptosis and cell cycle arrest. These effects suggest that this compound may have potential as a targeted cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(2-hydroxyethyl)-1H-pyrrole-2-carboxamide for use in lab experiments is its specificity for HSP90. This allows researchers to study the effects of HSP90 inhibition on cancer cells without affecting other cellular processes. However, one limitation of this compound is its relatively low potency compared to other HSP90 inhibitors. This may limit its effectiveness in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on N-(2-hydroxyethyl)-1H-pyrrole-2-carboxamide. One area of interest is the development of more potent analogs of this compound that may have greater efficacy as cancer therapies. In addition, further studies are needed to fully understand the mechanism of action of this compound and its effects on cancer cells. Finally, clinical trials are needed to determine the safety and efficacy of this compound in human patients with cancer.
Métodos De Síntesis
The synthesis of N-(2-hydroxyethyl)-1H-pyrrole-2-carboxamide involves a multi-step process that begins with the reaction of 2-acetylpyrrole and ethyl glyoxalate to form 2-(2-oxoethyl)pyrrole. This compound is then reacted with hydroxylamine hydrochloride to form the desired product, this compound. The synthesis of this compound has been optimized to improve yields and purity, making it suitable for use in scientific research.
Aplicaciones Científicas De Investigación
N-(2-hydroxyethyl)-1H-pyrrole-2-carboxamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In addition, this compound has been found to induce apoptosis, or programmed cell death, in cancer cells. These findings suggest that this compound may have potential as a novel cancer therapy.
Propiedades
IUPAC Name |
N-(2-hydroxyethyl)-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c10-5-4-9-7(11)6-2-1-3-8-6/h1-3,8,10H,4-5H2,(H,9,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSRVHTCGXNNLFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)C(=O)NCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
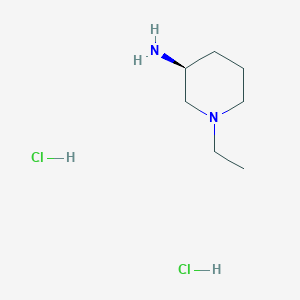
![Methyl 3-({[4-(2-hydroxyethyl)piperazin-1-yl]carbonothioyl}amino)thiophene-2-carboxylate](/img/structure/B2702632.png)
![(Z)-3-{2-[(4-chlorobenzyl)sulfanyl]-3-quinolinyl}-2-phenyl-2-propenenitrile](/img/structure/B2702634.png)
![1-phenyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)ethanone](/img/structure/B2702635.png)
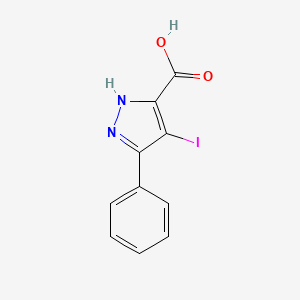
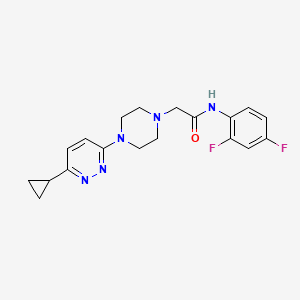
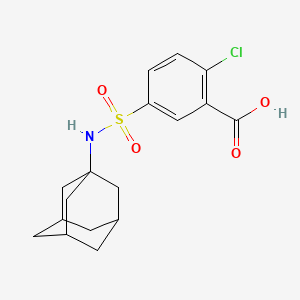
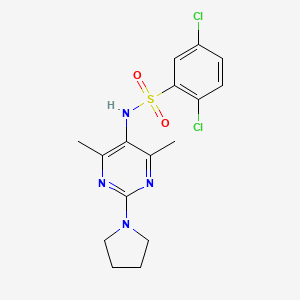
![3-(2,4-Dimethoxyphenyl)-7-hydroxy-4-methyl-8-[(4-methylpiperazin-1-yl)methyl]chromen-2-one](/img/structure/B2702647.png)
![[2-(6-Methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-pyridin-4-ylmethanone](/img/structure/B2702648.png)
